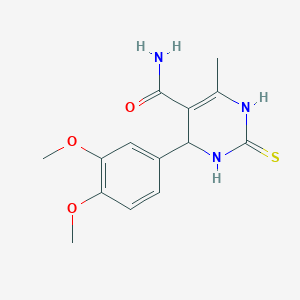![molecular formula C30H27ClN4O4S B11673169 N-(3-{(1E)-1-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)-3-chlorobenzamide](/img/structure/B11673169.png)
N-(3-{(1E)-1-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1E)-1-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzylmethanesulfonamido group, a formamido group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Benzylmethanesulfonamido Intermediate: This involves the reaction of benzylamine with methanesulfonyl chloride under basic conditions to form the benzylmethanesulfonamido intermediate.
Synthesis of the Formamido Intermediate: The benzylmethanesulfonamido intermediate is then reacted with formic acid and a dehydrating agent to form the formamido intermediate.
Coupling with 3-Chlorobenzamide: The formamido intermediate is coupled with 3-chlorobenzamide using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{3-[(1E)-1-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: Used in biochemical assays to study protein-ligand interactions.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-{3-[(1E)-1-({[4-(N-BENZYLMETHANESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C30H27ClN4O4S |
|---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
N-[3-[(E)-N-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-C-methylcarbonimidoyl]phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C30H27ClN4O4S/c1-21(24-10-7-13-27(19-24)32-29(36)25-11-6-12-26(31)18-25)33-34-30(37)23-14-16-28(17-15-23)35(40(2,38)39)20-22-8-4-3-5-9-22/h3-19H,20H2,1-2H3,(H,32,36)(H,34,37)/b33-21+ |
InChI Key |
QITNSESVMFAUGJ-QNKGDIEWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1E)-N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B11673091.png)
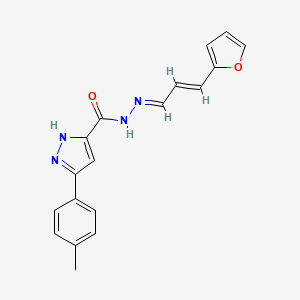
![2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11673106.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11673110.png)
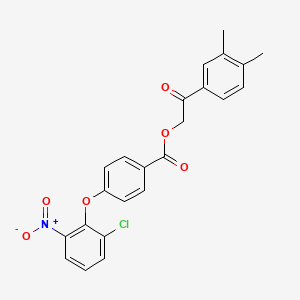
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11673126.png)
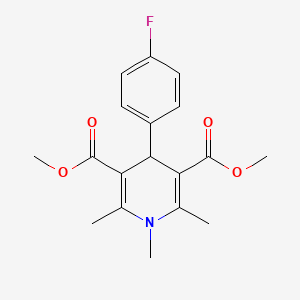
![(5Z)-3-benzyl-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11673141.png)
![ethyl 2-{[(2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11673145.png)
![N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11673147.png)
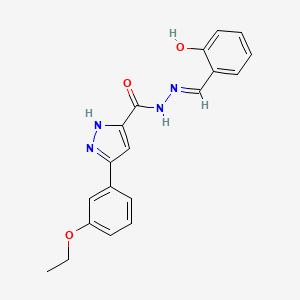
![2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B11673164.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11673172.png)
